1-[3-(2-Methoxyphenoxy)propyl]-7-methylindole-2,3-dione
Overview
Description
1-[3-(2-Methoxyphenoxy)propyl]-7-methylindole-2,3-dione is a synthetic organic compound that belongs to the class of indole derivatives. Indole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry. This compound is characterized by the presence of a methoxyphenoxy group attached to a propyl chain, which is further connected to a methylindole-2,3-dione core.
Preparation Methods
The synthesis of 1-[3-(2-Methoxyphenoxy)propyl]-7-methylindole-2,3-dione involves several steps. One common method includes the reaction of 2-methoxyphenol with epichlorohydrin to form 1-(2-methoxyphenoxy)-2,3-epoxypropane. This intermediate is then reacted with 7-methylindole-2,3-dione under specific conditions to yield the final product . Industrial production methods may involve optimization of reaction conditions, such as temperature, pressure, and the use of catalysts, to enhance yield and purity.
Chemical Reactions Analysis
1-[3-(2-Methoxyphenoxy)propyl]-7-methylindole-2,3-dione undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the methoxyphenoxy group, where nucleophiles replace the methoxy group.
Hydrolysis: The compound can undergo hydrolysis under acidic or basic conditions to yield corresponding alcohols and acids.
Scientific Research Applications
1-[3-(2-Methoxyphenoxy)propyl]-7-methylindole-2,3-dione has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as a precursor in the synthesis of pharmaceuticals
Mechanism of Action
The mechanism of action of 1-[3-(2-Methoxyphenoxy)propyl]-7-methylindole-2,3-dione involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties .
Comparison with Similar Compounds
1-[3-(2-Methoxyphenoxy)propyl]-7-methylindole-2,3-dione can be compared with other indole derivatives, such as:
7-[2-Hydroxy-3-(4-methoxyphenoxy)propyl]-1,3-dimethyl-8-(4-methyl-1-piperazinyl)-3,7-dihydro-1H-purine-2,6-dione: This compound has a similar methoxyphenoxy group but differs in its core structure and functional groups.
Indole-3-acetic acid: A naturally occurring indole derivative with plant hormone activity, used in agricultural applications.
3-(2-Methoxyphenoxy)propylamine hydrochloride: This compound has a similar side chain but differs in its core structure and functional groups.
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.
Properties
IUPAC Name |
1-[3-(2-methoxyphenoxy)propyl]-7-methylindole-2,3-dione | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19NO4/c1-13-7-5-8-14-17(13)20(19(22)18(14)21)11-6-12-24-16-10-4-3-9-15(16)23-2/h3-5,7-10H,6,11-12H2,1-2H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RUKPFYZCIFCSBG-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C(=CC=C1)C(=O)C(=O)N2CCCOC3=CC=CC=C3OC | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19NO4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101326371 | |
Record name | 1-[3-(2-methoxyphenoxy)propyl]-7-methylindole-2,3-dione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID101326371 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
325.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
40.1 [ug/mL] (The mean of the results at pH 7.4) | |
Record name | SID24808169 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
620932-26-5 | |
Record name | 1-[3-(2-methoxyphenoxy)propyl]-7-methylindole-2,3-dione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID101326371 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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